6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic organic compound that contains both bromine and fluorine atoms on a pyridine ring, along with a boronic ester group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and functional group compatibility.
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are often used in organic synthesis , suggesting that their targets could be a wide range of organic compounds.
Mode of Action
The compound is likely to interact with its targets through a process known as Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The boron atom in the compound is replaced by the halogen from the halide compound, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The exact downstream effects would depend on the specific halide compound that the boronic ester is reacting with.
Pharmacokinetics
It’s important to note that boronic esters, including pinacol boronic esters, are generally considered to have good stability and low toxicity, which can positively impact their bioavailability .
Result of Action
The result of the compound’s action is the formation of a new organic compound through the Suzuki–Miyaura cross-coupling reaction . The exact molecular and cellular effects would depend on the specific compound that is synthesized.
Action Environment
Environmental factors such as temperature, pH, and the presence of a palladium catalyst can significantly influence the efficacy and stability of the compound’s action . For example, the Suzuki–Miyaura reaction typically requires a base and is often performed in aqueous solution at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 6-bromo-2-fluoropyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out under inert atmosphere conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl₂ (dppf = 1,1’-bis(diphenylphosphino)ferrocene). The reaction mixture is typically heated to promote the formation of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can be oxidized to form the corresponding boronic acid, which can further undergo various transformations.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to convert the boronic ester to boronic acid.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the reactants used.
Oxidation: The major product is the corresponding boronic acid.
Substitution: The major products are the substituted pyridine derivatives.
Scientific Research Applications
6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of new therapeutic agents due to its ability to form stable carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which provides additional reactivity and selectivity in chemical reactions. The boronic ester group further enhances its utility in cross-coupling reactions, making it a valuable compound in synthetic organic chemistry.
Biological Activity
6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic organic compound that has garnered interest due to its unique structural features and potential applications in organic synthesis and medicinal chemistry. This compound contains a pyridine ring with bromine and fluorine substituents as well as a boronate ester group, which enhances its reactivity and versatility. The molecular formula is with a molecular weight of approximately 318.40 g/mol.
The presence of halogens (bromine and fluorine) in this compound allows for diverse chemical reactivity, making it suitable for various synthetic applications. The boronate ester group is particularly notable for its role in transition-metal-catalyzed reactions. This section outlines the chemical properties relevant to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄BBrFNO₂ |
Molecular Weight | 318.40 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Biological Activity Overview
While specific biological activities of this compound have not been extensively documented, related pyridine derivatives have shown potential in various biological applications. Compounds with similar structures have been investigated for their roles in targeting the cholinergic system and other biological targets.
Potential Biological Applications
- Cholinergic System Targeting : Similar pyridine derivatives have been explored for their effects on the cholinergic system, which is crucial for treating gastrointestinal diseases.
- Catalytic Activity : The compound's structure allows it to participate in various catalytic reactions that can lead to biologically active compounds.
- Reactivity Studies : Interaction studies focus on its reactivity with other chemical species during synthetic pathways.
Case Studies and Research Findings
Recent studies have highlighted the potential of compounds structurally similar to this compound in various biological contexts:
- DYRK1A Inhibition : A study on related compounds demonstrated significant inhibitory activity against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with nanomolar-level potency observed in enzymatic assays .
- GSK-3β Inhibition : Another research highlighted the importance of halogen substitutions in enhancing the inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β). The presence of fluorine was noted to restore hydrogen bond interactions crucial for binding .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Structural Features | Biological Activity Potential |
---|---|---|
This compound | Bromine at 6-position; Fluorine at 2-position | Potential cholinergic activity; catalytic applications |
2-Bromo-3-methoxyphenylboronic acid pinacol ester | Methoxy group instead of fluorine | Moderate reactivity; potential medicinal applications |
6-Chloro-3-methylpyridine derivative | Chlorine at 6-position | Enhanced reactivity; explored for anti-cancer properties |
Properties
IUPAC Name |
6-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(13)15-9(7)14/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJSHFMJZASPHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694422 | |
Record name | 6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-04-6 | |
Record name | 6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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